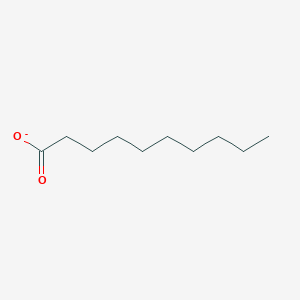

Decanoate

Vue d'ensemble

Description

Decanoate is a fatty acid anion 10:0 that is the conjugate base of decanoic acid. It has a role as a human metabolite, a plant metabolite and a Saccharomyces cerevisiae metabolite. It is a medium-chain fatty acid anion, a straight-chain saturated fatty acid anion and a fatty acid anion 10:0. It is a conjugate base of a decanoic acid.

Applications De Recherche Scientifique

Biofuel and Combustion Research

- Methyl Decanoate as a Biodiesel Surrogate : Methyl decanoate is utilized in combustion research as a surrogate for biodiesel. Studies have examined its combustion characteristics, including extinction and ignition in non-premixed flows, to understand biodiesel's behavior in engines and its potential for cleaner combustion (Seshadri et al., 2009; Su et al., 2018).

Materials Science

- Corrosion Inhibition : Sodium decanoate has been investigated for its ability to protect metals like aluminium alloy 2024 from corrosion, highlighting its potential as an eco-friendly corrosion inhibitor (Boisier et al., 2010).

- Polymer Science : Decanoic acid has been used for the production of medium-chain-length poly-3-hydroxyalkanoates (MCL-PHAs), a type of biopolymer, showcasing the role of decanoate in developing sustainable materials (Gao et al., 2016).

Chemical Engineering and Catalysis

- Esterification Processes : The synthesis of methyl decanoate through esterification of decanoic acid with methanol has been explored, with a focus on reaction kinetics and catalysis, offering insights into efficient biofuel production (Lamba et al., 2018; Aqar et al., 2017).

- Deoxygenation Studies : Research on the deoxygenation of decanoic acid and its intermediates over various catalysts contributes to the understanding of upgrading bio-oils to hydrocarbons, relevant for biofuel production (Brillouet et al., 2014).

Propriétés

Nom du produit |

Decanoate |

|---|---|

Formule moléculaire |

C10H19O2- |

Poids moléculaire |

171.26 g/mol |

Nom IUPAC |

decanoate |

InChI |

InChI=1S/C10H20O2/c1-2-3-4-5-6-7-8-9-10(11)12/h2-9H2,1H3,(H,11,12)/p-1 |

Clé InChI |

GHVNFZFCNZKVNT-UHFFFAOYSA-M |

SMILES |

CCCCCCCCCC(=O)[O-] |

SMILES canonique |

CCCCCCCCCC(=O)[O-] |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

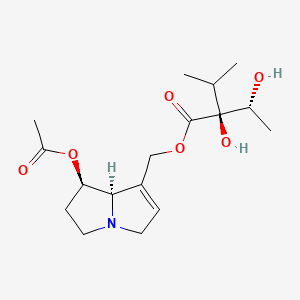

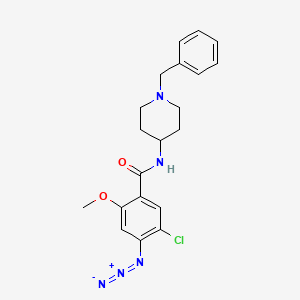

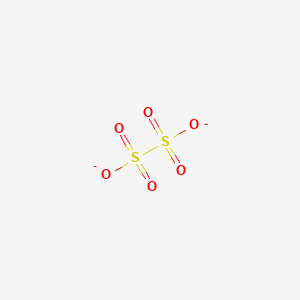

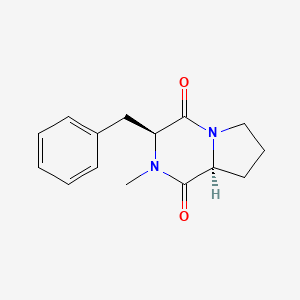

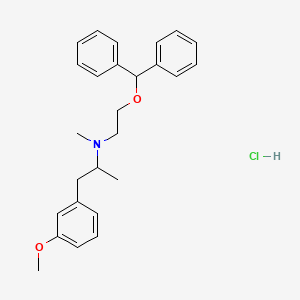

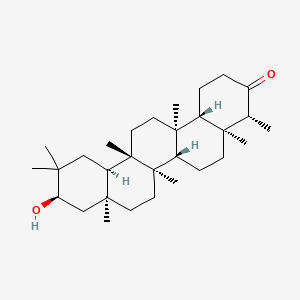

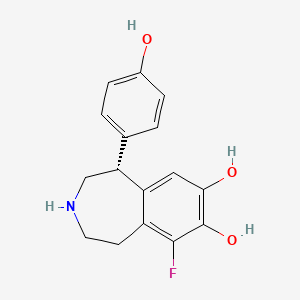

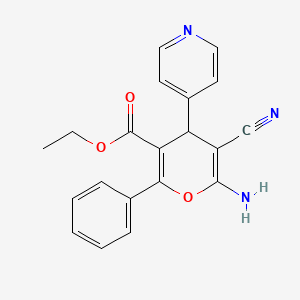

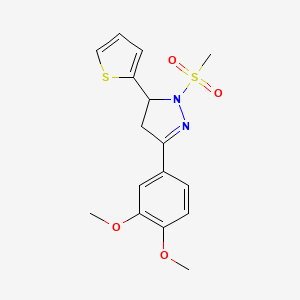

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R,5R,8R,9S,10S,13S,14S,17R)-17-(1-hydroxyethyl)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1226796.png)

![15-[5-Ethyl-5-hydroxy-9-(methoxycarbonyl)-1,4,5,6,7,8,9,10-octahydro-2H-3,7-methanoazacycloundecino[5,4-b]indol-9-yl]-3,4-dihydroxy-16-methoxy-1-methyl-6,7-didehydroaspidospermidine-3-carboxylic acid](/img/structure/B1226798.png)

![4-[4-[2-Hydroxy-3-(4-morpholinyl)propoxy]phenyl]benzonitrile](/img/structure/B1226815.png)

![N-tert-butyl-2-(N-[2-[5-(4-fluorophenyl)-2-tetrazolyl]-1-oxoethyl]-3-hydroxyanilino)-2-(1H-indol-3-yl)acetamide](/img/structure/B1226817.png)

![1-[[2-(4-chlorophenyl)-5-methyl-4-oxazolyl]methyl]-N-[2-(dipropylamino)ethyl]-4-piperidinecarboxamide](/img/structure/B1226818.png)